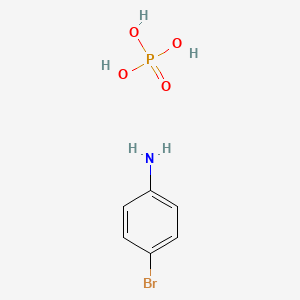

4-Bromoaniline;phosphoric acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Bromoaniline: is an organic compound belonging to the class of arylamines. It features a benzene ring substituted with a bromine atom at the para position and an amino group. This compound is a white to yellowish crystalline solid with a distinct odor. Phosphoric acid is a mineral acid having the chemical formula H₃PO₄. It is a colorless, odorless, and non-volatile liquid that is commonly used in various industrial and laboratory applications.

Métodos De Preparación

4-Bromoaniline: can be synthesized through several methods:

Amination of Bromobenzene: This method involves the use of hydrazine hydrate and iron oxide carbon as catalysts in ethanol, resulting in a high yield of the desired product.

Acetyl Chloride Protection: Aniline is first protected with acetyl chloride, followed by bromination to yield 4-bromoaniline.

N-TBS Protection: The aniline nitrogen is protected using tert-butylsilyl chloride under mild conditions, followed by bromination.

Phosphoric acid: is industrially produced by two main methods:

Wet Process: This involves the reaction of sulfuric acid with phosphate rock.

Thermal Process: This involves the burning of elemental phosphorus to produce phosphorus pentoxide, which is then hydrated to form phosphoric acid.

Análisis De Reacciones Químicas

4-Bromoaniline: undergoes various chemical reactions:

Substitution Reactions: It can participate in nucleophilic substitution reactions, such as the Sandmeyer reaction, where it is treated with concentrated sulfuric acid and sodium nitrite, followed by potassium iodide to form 1-bromo-4-iodobenzene.

Heck Cross-Coupling Reactions: It can serve as an aryl halide substrate in Heck reactions, facilitated by palladium nanocrystals supported on covalent organic frameworks.

Phosphoric acid: is a versatile reagent in various chemical reactions:

Esterification: It reacts with alcohols to form phosphate esters.

Dehydration: It can act as a dehydrating agent in organic synthesis.

Buffering Agent: It is commonly used as a buffering agent in biochemical applications.

Aplicaciones Científicas De Investigación

4-Bromoaniline: has several applications in scientific research:

Organic Synthesis: It serves as a precursor for the preparation of dyes, pigments, pharmaceuticals, and agrochemicals.

Catalytic Processes: It is used in Heck cross-coupling reactions to form carbon-carbon bonds.

Analytical Chemistry: It is used in high-performance liquid chromatography (HPLC) methods for the analysis of various compounds.

Phosphoric acid: is widely used in:

Biochemistry: It is used as a buffering agent in various biochemical assays.

Medicine: It is used in dental cements and as an acidifying agent in pharmaceuticals.

Industry: It is used in the production of fertilizers, detergents, and food additives.

Mecanismo De Acción

4-Bromoaniline: This reactivity is utilized in various synthetic applications to form complex organic molecules .

Phosphoric acid: acts primarily as an acid, donating protons (H⁺) in chemical reactions. It can also act as a dehydrating agent, facilitating the removal of water molecules in organic synthesis.

Comparación Con Compuestos Similares

4-Bromoaniline: can be compared with other halogenated anilines, such as:

2-Bromoaniline: Similar structure but with the bromine atom at the ortho position.

4-Chloroaniline: Similar structure but with a chlorine atom instead of bromine.

4-Iodoaniline: Similar structure but with an iodine atom instead of bromine.

Phosphoric acid: can be compared with other mineral acids, such as:

Sulfuric acid: Stronger acid with different industrial applications.

Nitric acid: Strong oxidizing agent used in different chemical processes.

Hydrochloric acid: Commonly used in acid-base reactions and industrial applications.

4-Bromoaniline: is unique due to its specific reactivity towards electrophiles and its applications in organic synthesis, while phosphoric acid is unique for its versatility as an acid, dehydrating agent, and buffering agent.

Propiedades

Número CAS |

42909-25-1 |

|---|---|

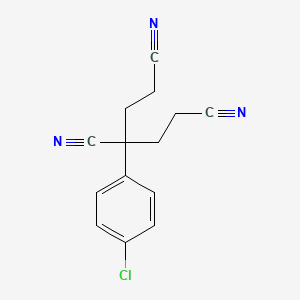

Fórmula molecular |

C6H9BrNO4P |

Peso molecular |

270.02 g/mol |

Nombre IUPAC |

4-bromoaniline;phosphoric acid |

InChI |

InChI=1S/C6H6BrN.H3O4P/c7-5-1-3-6(8)4-2-5;1-5(2,3)4/h1-4H,8H2;(H3,1,2,3,4) |

Clave InChI |

ORCYQFMCIITLPN-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=CC=C1N)Br.OP(=O)(O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2-Dichloro-1-[4-(octyloxy)phenyl]ethan-1-one](/img/structure/B14650189.png)